molecular formula C26H28FN5O2S B2753840 N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-56-0

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2753840
CAS No.: 1111210-56-0
M. Wt: 493.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28FN5O2S and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Heterocyclic compounds, such as triazoloquinazolines, are synthesized through various chemical reactions, including cascade cyclization reactions. These methods allow for the construction of complex molecular architectures from simpler precursors. For example, the synthesis of partially hydrogenated triazoloquinazolines involves a three-component condensation reaction, demonstrating the versatility of these methods in creating diverse heterocyclic frameworks (Lipson et al., 2006).

Potential Pharmacological Applications

Research on triazoloquinazoline derivatives has highlighted their significant potential in pharmacology, particularly in the development of new therapeutic agents. These compounds have been evaluated for various biological activities, including analgesic and antimicrobial properties. For instance, some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and shown to possess analgesic activity, suggesting their potential as pain management therapies (Saad et al., 2011). Furthermore, quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial activity, indicating their use in combating microbial infections (Özyanik et al., 2012).

Material Science Applications

The unique properties of triazoloquinazoline derivatives also extend to material science, where these compounds can be utilized in the development of new materials with specific optical or electronic properties. For instance, the synthesis of spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine highlights the potential of these compounds in creating materials with novel structural features (Gladkov et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid, followed by cyclization and subsequent reaction with cyclohexyl isocyanate and acetic anhydride to form the final product.", "Starting Materials": [ "3-fluorobenzyl mercaptan", "4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "cyclohexyl isocyanate", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-thiol.", "Step 2: Cyclization of the intermediate 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-thiol with triethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form the intermediate 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carbaldehyde.", "Step 3: Reaction of the intermediate 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carbaldehyde with cyclohexyl isocyanate in the presence of a catalyst such as triethylamine to form the intermediate N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.", "Step 4: Reaction of the intermediate N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide with acetic anhydride in the presence of a catalyst such as pyridine to form the final product N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] }

CAS No.

1111210-56-0

Molecular Formula

C26H28FN5O2S

Molecular Weight

493.6

IUPAC Name

N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H28FN5O2S/c1-2-13-31-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(31)29-30-26(32)35-16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.